![molecular formula C₂₃H₃₀N₂O₄ B022131 雷米普利二肽 CAS No. 108731-95-9](/img/structure/B22131.png)
雷米普利二肽
描述
Ramipril is a long-acting angiotensin-converting enzyme (ACE) inhibitor primarily utilized in the treatment of hypertension and congestive heart failure. It operates as a prodrug, which upon ingestion undergoes enzymatic hydrolysis to form its active metabolite, ramiprilat. Ramiprilat exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating stress on the heart. Notably, during the metabolism of ramipril, a diketopiperazine derivative is formed, which is one of its significant metabolites alongside the glucuronate conjugate of ramiprilat (Meisel, Shamiss, & Rosenthal, 1994).
Synthesis Analysis
The synthesis of ramipril and its metabolites, including the diketopiperazine derivative, involves several critical steps. Initially, ramipril is synthesized through a series of chemical reactions starting from a specific precursor molecule, which then undergoes enzymatic de-esterification in the liver to produce ramiprilat. This process not only yields ramiprilat but also generates a diketopiperazine derivative as a secondary metabolite through the cleavage of the ramipril molecule (Meyer et al., 1987).
Molecular Structure Analysis
The molecular structure of ramipril diketopiperazine is characterized by a cyclic dipeptide composed of two amino acids linked through a diketopiperazine ring. This structure is essential for its biological activity, as the configuration and conformation of the diketopiperazine ring influence its interaction with biological targets and enzymes involved in ramipril metabolism. The presence of the diketopiperazine ring is a unique feature that distinguishes this metabolite from the parent compound, ramipril, and its primary metabolite, ramiprilat (Hanysova et al., 2005).
Chemical Reactions and Properties
Ramipril diketopiperazine is formed through specific chemical reactions involving the cleavage and rearrangement of the ramipril molecule. This metabolite exhibits unique chemical properties, such as stability in different pH conditions and solvents, which are critical for its biological function and pharmacokinetics. The study of these chemical reactions and properties is vital for understanding the metabolism of ramipril and the role of its diketopiperazine derivative in the drug's pharmacological profile (Hanysova et al., 2005).
Physical Properties Analysis
The physical properties of ramipril diketopiperazine, including solubility, stability, and molecular weight, play a crucial role in its pharmacokinetics and biological activity. These properties determine how the metabolite interacts with biological membranes, proteins, and enzymes, affecting its distribution, metabolism, and excretion within the body. Understanding these physical properties is essential for optimizing the therapeutic efficacy and safety of ramipril (Verho et al., 1995).
Chemical Properties Analysis
The chemical properties of ramipril diketopiperazine, such as reactivity, stability, and interactions with biological molecules, are fundamental to its role as a metabolite of ramipril. These properties influence the metabolite's ability to interact with and inhibit specific enzymes or receptors within the body, contributing to the overall pharmacological effects of ramipril. Detailed analysis of these chemical properties provides insights into the metabolic pathways of ramipril and the biological significance of its diketopiperazine derivative (Verho et al., 1995).
科学研究应用
Effects on Alzheimer's Disease and Blood Pressure
雷米普利疗法抑制了脑脊液(CSF)血管紧张素转化酶(ACE)活性,并改善了血压,但并未影响处于阿尔茨海默病风险中的个体的CSF淀粉样蛋白β-42水平(Wharton et al., 2012)。
Antihypertensive Efficacy
雷米普利作为一种降压药物具有良好的疗效和耐受性,可在用药后24小时内降低卧位和站立血压(McCarron, 1991)。
Use in Treating Hypertension and Heart Failure
它是一种有效的药物,可用于治疗高血压和充血性心力衰竭患者,包括肾功能或肝功能障碍以及老年患者(Meisel, Shamiss, & Rosenthal, 1994)。
Stability and Transformation
在一项研究中,雷米普利在40°C和75%相对湿度(RH)条件下转化为雷米普利二肽环,但在干燥器中保持稳定(Kollamaram et al., 2018)。
Cardiovascular Benefits
雷米普利已显示出在无心力衰竭高危患者中降低心血管事件、心肌梗死和中风风险的疗效(Yusuf et al., 2000; Sleight et al., 2001)。
Pharmacokinetics in Various Populations
研究表明,雷米普利在肾功能受损、老年人和肝硬化患者中的药代动力学存在差异(Debusmann et al., 1987; Meyer et al., 1987; Pidlich et al., 1997)。
Stability in Different pH Solutions
雷米普利在不同pH值的缓冲溶液中稳定,pH 3和5中检测到超过0.2%的杂质D(雷米普利二肽环)(Hanysova et al., 2005)。
Antiatherogenic Effects
雷米普利治疗可能在成功修复主动脉缩窄的受试者中具有抗动脉粥样硬化作用,即使在没有动脉高血压的情况下(Brili et al., 2008)。
作用机制
Mode of Action
Ramipril Diketopiperazine, as an ACE inhibitor, prevents the formation of angiotensin II from angiotensin I . It does this by competitively binding to ACE, thereby inhibiting the enzyme’s activity . This inhibition results in decreased plasma angiotensin II, leading to decreased vasopressor activity and decreased aldosterone secretion .
Biochemical Pathways
The inhibition of ACE and the subsequent decrease in angiotensin II disrupt the RAAS pathway . This disruption leads to a decrease in blood pressure and a potential increase in serum potassium . Additionally, the removal of angiotensin II’s negative feedback on renin secretion leads to increased plasma renin activity .
Pharmacokinetics
Ramipril is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood . Following oral administration, peak plasma concentrations of ramipril are reached within one hour .
Result of Action
The result of Ramipril Diketopiperazine’s action is a decrease in blood pressure . This is achieved through the inhibition of both tissue and circulating ACE activity, thereby reducing angiotensin II formation in tissue and plasma . It is used for the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure .
Action Environment
The action of Ramipril Diketopiperazine can be influenced by several environmental factors. For instance, renal function can impact the drug’s excretion and thus its duration of action . It’s also important to note that certain drugs may interact with Ramipril Diketopiperazine, affecting its efficacy and stability .
安全和危害
According to the safety data sheet, Ramipril Diketopiperazine is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye . In case of accidental release, it is recommended to prevent further spillage or leakage if it is safe to do so .
未来方向
Ramipril is an ACE inhibitor used for the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure . It is also used to reduce the risk of MI, stroke, and mortality in patients older than 55 with a high risk of atherosclerotic disease and major adverse cardiac events .
属性
IUPAC Name |
ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVMAAYRBJCASY-JBDAPHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312563 | |
Record name | Ramipril-diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ramipril Diketopiperazine | |
CAS RN |
108731-95-9 | |
Record name | Ramipril-diketopiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108731-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramipril diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramipril-diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108731-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMIPRIL DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3O93H26WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying Ramipril Diketopiperazine as a potential MTHFR inhibitor?
A1: Ramipril Diketopiperazine is a degradation product of the ACE inhibitor Ramipril. While Ramipril itself is well-studied for its cardiovascular benefits, the discovery of its diketopiperazine derivative as a potential MTHFR inhibitor opens new avenues for research. This is particularly relevant because [higher MTHFR expression levels were linked to shorter overall survival in hepatocellular carcinoma, adrenocortical carcinoma, and low-grade glioma] []. Identifying compounds that can inhibit MTHFR could offer potential therapeutic options for these cancers.
Q2: How does Ramipril Diketopiperazine compare to other identified potential MTHFR inhibitors in the study?
A2: The in silico study identified Vilanterol and Selexipag alongside Ramipril Diketopiperazine as potential competitive MTHFR inhibitors []. While all three demonstrated binding affinity to the enzyme's catalytic pocket, Vilanterol emerged as the strongest candidate based on molecular dynamics analyses and MM-PBSA calculations []. Further experimental validation is needed to confirm these computational findings and compare the inhibitory potency of these compounds.
Q3: What are the limitations of using in silico drug screening for identifying MTHFR inhibitors?
A3: While in silico screening is a valuable tool for initial drug discovery, it's crucial to acknowledge its limitations. The study primarily focused on binding affinity and computational modeling []. These methods don't fully encapsulate the complexity of in vivo environments. Experimental validation, including enzyme assays and cell-based studies, are necessary to confirm the actual inhibitory activity of Ramipril Diketopiperazine and other identified compounds.
Q4: Are there existing formulation strategies that could be relevant for Ramipril Diketopiperazine?
A4: Although the research primarily focuses on Ramipril Diketopiperazine's potential as an MTHFR inhibitor, it's worth noting that Ramipril itself faces stability challenges. Studies have investigated [stabilized ramipril compositions] [] using techniques like coating with glyceryl behenate or other excipients to prevent degradation to Ramipril-diacid or Ramipril-diketopiperazine. These existing strategies for improving Ramipril's stability could potentially be adapted and explored for Ramipril Diketopiperazine, should further research warrant its development as a therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。